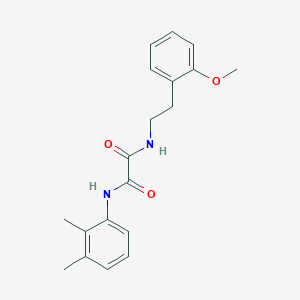
5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethylamino)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Activity
- A study by Konstantinova et al. (2009) focused on the synthesis of dithiazoles, which share a structural resemblance to the compound . These dithiazoles showed significant antibacterial, antifungal, and antitumor activities, particularly against Gram-positive bacteria and fungi, as well as human cell lines like MCF-7 and MDA-MB-231 (Konstantinova et al., 2009).
Anticancer Evaluation
- Kachaeva et al. (2018) synthesized and evaluated the anticancer activities of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, structurally similar to the compound . These compounds showed growth inhibitory and cytostatic activities against cancer cell lines, particularly leukemia, renal, and breast cancer subpanels, suggesting their potential in anticancer drug development (Kachaeva et al., 2018).
Tuberculostatic Activity
- Foks et al. (2004) explored derivatives of phenylpiperazine, which have structural similarities to the compound , for their tuberculostatic activity. The study found that these compounds exhibit in vitro tuberculostatic activity, with minimum inhibiting concentrations ranging between 25 - 100 mg/ml (Foks et al., 2004).
Fluorescent Molecular Probes
- Diwu et al. (1997) investigated 2,5‐Diphenyloxazoles, which are structurally related to the compound of interest, as fluorescent solvatochromic dyes. These compounds, with their strong solvent-dependent fluorescence, have potential as ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Synthesis of Novel Compounds
- Ali et al. (2018) synthesized novel 6-methyl-5-phenyl-2-sulfido-1,2,3,5-tetrahydro-4H[1,2]oxazolo[4′,5′:5,6]pyrano[2,3-d][1,3,2]diazaphosphinines, which include structural elements of the compound . These new compounds were synthesized to explore their potential applications in various fields, including medicinal chemistry (Ali et al., 2018).
HIV-1 Inhibitors
- Larsen et al. (1999) conducted a study on triazenopyrazole derivatives, which are structurally related to the compound , for their potential as HIV-1 inhibitors. The study found moderate activity against HIV-1 for one of the compounds, suggesting the relevance of such structures in antiviral research (Larsen et al., 1999).
Antibacterial and Surface Activity
- El-Sayed (2006) researched 1,2,4-triazole derivatives, related in structure to the compound , for their antibacterial and surface activity. The study highlights the potential of these compounds as antimicrobial agents and surface-active substances (El-Sayed, 2006).
properties
IUPAC Name |
5-(ethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-20-18-16(12-19)21-17(25-18)14-4-6-15(7-5-14)26(23,24)22-10-8-13(2)9-11-22/h4-7,13,20H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKBTYQZGRSYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-fluorobenzyl)oxalamide](/img/structure/B2573552.png)
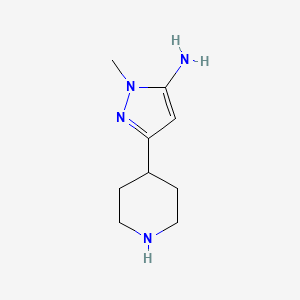
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2573556.png)
![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)
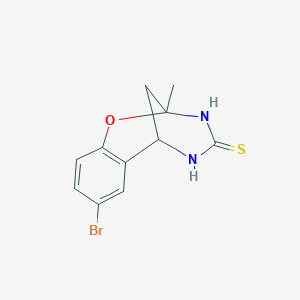
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)
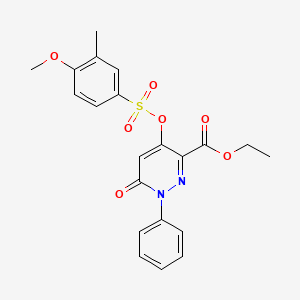
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)
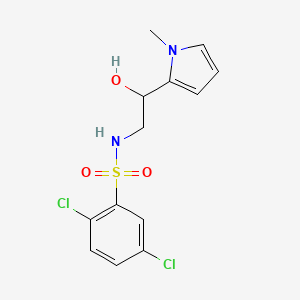
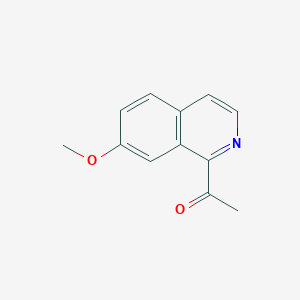
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)
